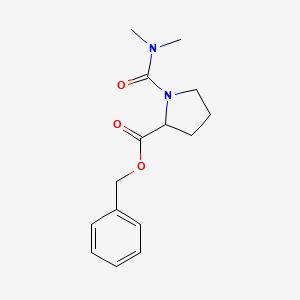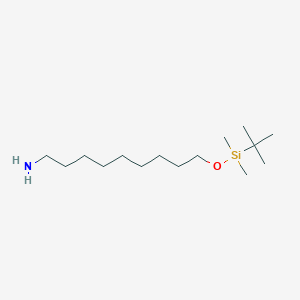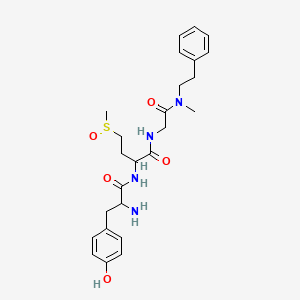
Hexacosyltrichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosyltrichlorosilane is an organosilicon compound with the chemical formula C26H53Cl3Si . It is a member of the chlorosilane family, characterized by the presence of three chlorine atoms bonded to a silicon atom, which is further bonded to a hexacosyl group (a 26-carbon alkyl chain). This compound is primarily used in surface modification and as a precursor in the synthesis of other organosilicon compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacosyltrichlorosilane can be synthesized through the hydrosilylation reaction, where a hexacosene (a 26-carbon alkene) reacts with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .
Industrial Production Methods: Industrial production of this compound involves the direct chlorination of hexacosane (a 26-carbon alkane) with silicon tetrachloride in the presence of a catalyst. This method is preferred due to its high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Hexacosyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hexacosylsiloxane and hydrochloric acid.
Substitution: Reacts with alcohols to form hexacosylalkoxysilanes.
Reduction: Can be reduced to hexacosylsilane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, room temperature.
Substitution: Alcohols (e.g., methanol, ethanol), room temperature to 50°C.
Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature to 50°C.
Major Products:
Hydrolysis: Hexacosylsiloxane and hydrochloric acid.
Substitution: Hexacosylalkoxysilanes.
Reduction: Hexacosylsilane.
Applications De Recherche Scientifique
Hexacosyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and in surface modification of materials.
Biology: Employed in the preparation of biocompatible coatings for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable, hydrophobic coatings.
Mécanisme D'action
The mechanism of action of hexacosyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. The silicon atom in this compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it an effective coupling agent. This property is exploited in surface modification and the synthesis of complex organosilicon compounds .
Comparaison Avec Des Composés Similaires
Hexacosyltrichlorosilane can be compared with other chlorosilanes such as:
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.
Hexyltrichlorosilane (C6H13SiCl3): Used as a surfactant and in the functionalization of silica nanoparticles.
Octadecyltrichlorosilane (C18H37SiCl3): Employed in the formation of self-assembled monolayers on various substrates.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties and makes it suitable for applications requiring water-repellent coatings and biocompatible surfaces .
Propriétés
Formule moléculaire |
C26H53Cl3Si |
|---|---|
Poids moléculaire |
500.1 g/mol |
Nom IUPAC |
trichloro(hexacosyl)silane |
InChI |
InChI=1S/C26H53Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30(27,28)29/h2-26H2,1H3 |
Clé InChI |
NUVSGCVTOPHOTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















